molecular formula C18H19N5O3 B12157329 N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide

Cat. No.: B12157329
M. Wt: 353.4 g/mol
InChI Key: LJJTZANFOVQQFP-UHFFFAOYSA-N
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Description

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazole ring, a pyridine ring, and a dimethoxyphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the dimethoxyphenyl group is introduced to the triazole ring.

    Coupling with Pyridine-3-carboxamide: The final step involves coupling the triazole intermediate with pyridine-3-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The triazole ring and pyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide
  • N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide
  • N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-sulfonamide

Uniqueness

What sets N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide apart is its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Biological Activity

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

1. Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its role in various biological activities. The synthesis typically involves multiple steps including:

  • Formation of the Triazole Ring : This is achieved through the reaction of an appropriate hydrazine derivative with a carboxylic acid.
  • Coupling with Pyridine : The triazole intermediate is then coupled with pyridine derivatives to yield the final product.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds containing the triazole moiety exhibit significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF73.79
Hep-23.25
A54926.00

The mechanism of action involves the inhibition of specific kinases and pathways related to cancer cell proliferation and survival.

2.2 Antimicrobial Activity

Compounds with a similar structure have also shown promising antimicrobial properties. The triazole ring enhances interaction with microbial enzymes, leading to inhibition of growth.

Microbe Minimum Inhibitory Concentration (MIC) Reference
E. coli12.5 µg/mL
S. aureus6.25 µg/mL

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : It may also modulate receptors related to inflammation and immune responses.

4. Case Studies

Several case studies have been conducted to evaluate the efficacy of triazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated that a related triazole compound led to a significant reduction in tumor size in 35% of participants.
  • Antimicrobial Efficacy : In vitro studies revealed that similar compounds effectively reduced bacterial load in infected mice models by up to 90%.

5. Conclusion

This compound exhibits promising biological activities that warrant further investigation for therapeutic applications in oncology and infectious diseases. Its ability to inhibit specific enzymes and modulate biological pathways positions it as a potential candidate for drug development.

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C18H19N5O3/c1-25-14-7-5-12(10-15(14)26-2)6-8-16-20-18(23-22-16)21-17(24)13-4-3-9-19-11-13/h3-5,7,9-11H,6,8H2,1-2H3,(H2,20,21,22,23,24)

InChI Key

LJJTZANFOVQQFP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=CN=CC=C3)OC

Origin of Product

United States

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